N',N''-(1E,5E)-pentane-1,5-diylidenebis(4-fluorobenzohydrazide)
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Overview
Description
N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(4-fluorobenzohydrazide) is a synthetic organic compound that belongs to the class of hydrazides
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(4-fluorobenzohydrazide) typically involves the condensation reaction between 4-fluorobenzohydrazide and pentane-1,5-dione. The reaction is carried out under acidic or basic conditions to facilitate the formation of the hydrazone linkage. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods
In an industrial setting, the production of N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(4-fluorobenzohydrazide) may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and solvents can also be employed to enhance the efficiency of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(4-fluorobenzohydrazide) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the hydrazide groups to amines or other reduced forms.
Substitution: The fluorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while reduction may produce amines.
Scientific Research Applications
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a probe or reagent in biochemical assays.
Medicine: The compound could be investigated for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: It may be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(4-fluorobenzohydrazide) exerts its effects depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The hydrazide groups may also participate in redox reactions, contributing to the compound’s overall activity.
Comparison with Similar Compounds
Similar Compounds
- N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(4-chlorobenzohydrazide)
- N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(4-bromobenzohydrazide)
- N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(4-methylbenzohydrazide)
Uniqueness
N’,N’'-(1E,5E)-pentane-1,5-diylidenebis(4-fluorobenzohydrazide) is unique due to the presence of fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H18F2N4O2 |
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Molecular Weight |
372.4 g/mol |
IUPAC Name |
4-fluoro-N-[(E)-[(5E)-5-[(4-fluorobenzoyl)hydrazinylidene]pentylidene]amino]benzamide |
InChI |
InChI=1S/C19H18F2N4O2/c20-16-8-4-14(5-9-16)18(26)24-22-12-2-1-3-13-23-25-19(27)15-6-10-17(21)11-7-15/h4-13H,1-3H2,(H,24,26)(H,25,27)/b22-12+,23-13+ |
InChI Key |
CIEBZYOJOHMOAQ-FWSOMWAYSA-N |
Isomeric SMILES |
C1=CC(=CC=C1C(=O)N/N=C/CCC/C=N/NC(=O)C2=CC=C(C=C2)F)F |
Canonical SMILES |
C1=CC(=CC=C1C(=O)NN=CCCCC=NNC(=O)C2=CC=C(C=C2)F)F |
Origin of Product |
United States |
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